molecular formula C11H13NO4S B3372668 3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid CAS No. 926219-87-6

3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid

Cat. No.: B3372668
CAS No.: 926219-87-6
M. Wt: 255.29 g/mol
InChI Key: RIHFEKQEMIDYFO-VMPITWQZSA-N
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Description

3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid (IUPAC name: (2E)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enoic acid) is a synthetic organic compound featuring a propenoic acid backbone substituted with a para-positioned ethylsulfamoyl (–SO2NHCH2CH3) group on the phenyl ring. While direct pharmacological data for this compound is sparse in the provided evidence, structurally related molecules (e.g., thrombopoietin receptor agonists like lusutrombopag) suggest possible therapeutic applications in hematology or inflammation .

Properties

IUPAC Name

(E)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-2-12-17(15,16)10-6-3-9(4-7-10)5-8-11(13)14/h3-8,12H,2H2,1H3,(H,13,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHFEKQEMIDYFO-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-(ethylsulfamoyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.

    Substitution: The ethylsulfamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Propanoic acid derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, emphasizing substituent variations and their impacts:

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target: 3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid C11H13NO4S* 257.29* High acidity (pKa ~4.4 predicted), potential hydrogen-bonding sites
3-(4-Acetoxyphenyl)prop-2-enoic acid (4-Acetoxycinnamic acid) C11H10O4 206.19 Used in reference standards, food/cosmetic research
(2E)-3-[4-(Cyanomethoxy)phenyl]prop-2-enoic acid C10H9NO3 203.20 Fluorinated analog; applications in synthetic chemistry
3-[3-Fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic acid C13H15FO3 238.25 Lipophilic substituents may enhance membrane permeability
Lusutrombopag (Thrombopoietin agonist) C29H32Cl2N2O5S 591.54 Clinically approved for thrombocytopenia; complex aryl-thiazole substituents
3-[4-(Sulfooxy)phenyl]prop-2-enoic acid (cis-p-Coumaric acid sulfate) C9H8O6S 244.22 Sulfated metabolite; role in plant biochemistry

*Note: Discrepancy exists in , which lists the formula as C11H8F3N3O2 (MW 271.20) but omits sulfur. The formula here is calculated based on structural analysis .

Structural and Functional Analysis

Substituent Effects on Acidity
  • The ethylsulfamoyl group (–SO2NHCH2CH3) is strongly electron-withdrawing, lowering the pKa of the carboxylic acid (predicted pKa ~4.40) compared to analogs like 4-acetoxycinnamic acid (pKa ~4.9) .
  • Methoxy or acetoxy groups (–OCH3, –OCOCH3) are less electron-withdrawing, resulting in weaker acidity .
Hydrogen-Binding and Solubility
  • Sulfonamide and carboxylic acid groups provide multiple hydrogen-bonding sites, influencing crystallization patterns (see Etter’s graph-set analysis ) and aqueous solubility.
  • Lipophilic substituents (e.g., 2-methylpropoxy in ) reduce water solubility but may improve cell membrane penetration .

Biological Activity

3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid, also known by its chemical structure, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C12H15N1O3S
  • Molecular Weight : 253.32 g/mol
  • CAS Number : 926219-87-6

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within the body. It has been studied for:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially leading to decreased metabolic activity in certain pathways.
  • Receptor Modulation : It has been proposed that this compound can bind to specific receptors, influencing signaling pathways that are critical for cellular responses.

Biological Activity Overview

Research highlights several biological activities associated with this compound:

Activity Description
Anti-inflammatory Exhibits properties that may reduce inflammation in various models of disease.
Antimicrobial Demonstrated potential against certain bacterial strains in preliminary studies.
Anticancer Early research indicates possible effects on cancer cell proliferation.

Case Studies and Research Findings

  • Anti-inflammatory Activity
    • A study conducted on animal models showed that this compound significantly reduced markers of inflammation when administered in a controlled setting. The mechanism was linked to the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties
    • In vitro tests revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest a promising therapeutic potential for treating infections caused by these bacteria.
  • Anticancer Effects
    • Research published in a peer-reviewed journal indicated that the compound could inhibit the growth of specific cancer cell lines, including breast and colon cancer cells. The study suggested that this effect might be due to the induction of apoptosis in malignant cells.

Toxicity and Safety Profile

While preliminary studies indicate promising biological activities, further research is necessary to establish the safety profile of this compound. Toxicological assessments have not yet been fully elucidated, necessitating caution in therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid with high purity?

  • Methodology : A multi-step synthesis is typically employed. Begin with the condensation of 4-(ethylsulfamoyl)benzaldehyde with malonic acid via the Knoevenagel reaction under acidic catalysis (e.g., piperidine in ethanol) to form the α,β-unsaturated carboxylic acid backbone. Purification via recrystallization (e.g., using methanol/water mixtures) or preparative HPLC is critical to achieve >95% purity, as demonstrated in analogous cinnamic acid derivatives .
  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1) and confirm the (E)-stereochemistry via NOESY NMR .

Q. How can spectroscopic techniques be optimized for structural characterization of this compound?

  • Analytical Workflow :

  • 1H/13C NMR : The ethylsulfamoyl group produces distinct signals: δ ~1.1 ppm (triplet, CH3CH2), δ ~3.3 ppm (quartet, NHCH2), and δ ~7.6–8.1 ppm (aromatic protons). The α,β-unsaturated system shows coupling constants (J = 15–16 Hz) in the vinyl region .
  • IR Spectroscopy : Confirm the carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1680–1700 cm⁻¹) and sulfonamide (S=O ~1150–1350 cm⁻¹) functionalities .
    • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for exact mass (e.g., m/z calculated for C11H13NO4S: 271.0512) .

Q. What are the common impurities in synthesized batches, and how are they identified?

  • Typical Impurities :

  • Unreacted Aldehyde : Detected via GC-MS or residual aldehyde peaks in NMR.
  • Isomerization Products : (Z)-isomers may form during synthesis; monitor via HPLC (C18 column, acetonitrile/water gradient) .
    • Mitigation : Use anhydrous conditions to suppress hydrolysis of the sulfonamide group and optimize reaction time/temperature to minimize byproducts .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound?

  • Analysis Framework :

  • Perform single-crystal X-ray diffraction to map intermolecular interactions. The sulfonamide NH and carboxylic acid OH groups likely form hydrogen bonds with adjacent molecules (e.g., N-H⋯O=S and O-H⋯O=C motifs), creating layered or helical packing motifs .
  • Use graph set analysis (e.g., Etter’s rules) to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) and predict solubility/stability .
    • Case Study : Analogous prop-2-enoic acid derivatives exhibit dimeric hydrogen-bonded pairs in the solid state, impacting dissolution rates .

Q. How can contradictory biological activity data for derivatives of this compound be resolved?

  • Strategies :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ethylsulfamoyl vs. propylsulfamoyl) and correlate with bioassay results (e.g., enzyme inhibition assays) .
  • Meta-Analysis : Re-evaluate assay conditions (e.g., pH, solvent polarity) that may alter protonation states of the carboxylic acid or sulfonamide groups, affecting receptor binding .
    • Example : Fluorinated analogs (e.g., 3-(4-fluorophenyl derivatives) show enhanced metabolic stability but reduced solubility, explaining divergent in vivo/in vitro results .

Q. What computational approaches predict the reactivity of the α,β-unsaturated carboxylic acid moiety?

  • Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrophilicity indices (ω) and frontier molecular orbitals (FMO) for the conjugated system. High electrophilicity (ω > 2.5 eV) suggests susceptibility to nucleophilic attacks (e.g., Michael additions) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water/DMSO) to predict aggregation behavior or protein-binding conformations .
    • Validation : Compare computed IR/NMR spectra with experimental data to refine force field parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid
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3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid

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